molecular formula C3H3ClN2S2 B160315 3-Chloro-5-methylthio-1,2,4-thiadiazole CAS No. 10191-90-9

3-Chloro-5-methylthio-1,2,4-thiadiazole

Cat. No. B160315
CAS RN: 10191-90-9
M. Wt: 166.7 g/mol
InChI Key: SKCVFIBEIGHQTK-UHFFFAOYSA-N
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Description

3-Chloro-5-methylthio-1,2,4-thiadiazole is a chemical compound with the molecular formula C3H3ClN2S2 . It is a versatile scaffold widely studied in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methylthio-1,2,4-thiadiazole consists of one sulfur and two nitrogen atoms . The compound has a molecular weight of 166.7 g/mol . The IUPAC name for this compound is 3-chloro-5-methylsulfanyl-1,2,4-thiadiazole .


Physical And Chemical Properties Analysis

3-Chloro-5-methylthio-1,2,4-thiadiazole has a molecular weight of 166.7 g/mol and a topological polar surface area of 79.3 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Summary of the Application

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry. They possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Methods of Application or Experimental Procedures

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Results or Outcomes

Thiophene derivatives have been proven to be effective drugs in various disease scenarios .

2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives

Summary of the Application

1,3,4-thiadiazole derivatives have shown significant therapeutic potential, particularly in cancer research .

Methods of Application or Experimental Procedures

These derivatives have the ability to disrupt processes related to DNA replication, thus inhibiting the replication of both bacterial and cancer cells .

Results or Outcomes

1,3,4-thiadiazole derivatives have shown significant cytotoxic properties, making them potential anticancer agents .

3. Use in Dye Sensitized Solar Cells

Summary of the Application

3-Amino-5-methylthio-1H-1,2,4-triazole is used as an efficient electrolyte additive in dye sensitized solar cells .

Methods of Application or Experimental Procedures

The compound is added to the electrolyte solution used in the solar cell .

Results or Outcomes

The addition of 3-Amino-5-methylthio-1H-1,2,4-triazole improves the efficiency of dye sensitized solar cells .

properties

IUPAC Name

3-chloro-5-methylsulfanyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2S2/c1-7-3-5-2(4)6-8-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCVFIBEIGHQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375680
Record name 3-Chloro-5-methylthio-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methylthio-1,2,4-thiadiazole

CAS RN

10191-90-9
Record name 3-Chloro-5-methylthio-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RJ Timmons, LS Wittenbrook - The Journal of Organic Chemistry, 1967 - ACS Publications
The preparation of a large number of alkylation and acylation products of potassium methyl cyanodithioimidocarbonate (VI) was undertaken. Reaction of the dipotassium salt (I) of …
Number of citations: 77 pubs.acs.org
LS Wittenbrook, GL Smith… - The Journal of Organic …, 1973 - ACS Publications
In 19671 we reported the first example of a direct route to 3-chloro-5-methylthio-l, 2, 4-thiadiazolc starting from dipotassium cyanodithioimidocarbonate (2), 7 8 a compound readily …
Number of citations: 34 pubs.acs.org

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